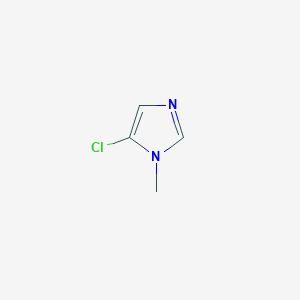
2,6-Dicloro-4-metoxianilina
Descripción general
Descripción
2,6-Dichloro-4-methoxyaniline (DCM) is an aromatic amine that belongs to the aniline family. It is a colorless, volatile liquid with a pungent odor and is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals. DCM is a widely used chemical in research laboratories, as it is a versatile reagent for various laboratory experiments. It is also used as a reactant in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Síntesis orgánica
2,6-Dicloro-4-metoxianilina: es un intermedio valioso en la síntesis orgánica. Puede utilizarse para sintetizar diversas moléculas complejas debido a sus grupos cloro y metoxi reactivos. Por ejemplo, puede sufrir reacciones de sustitución nucleófila en las que los átomos de cloro son reemplazados por otros grupos, lo que conduce a una amplia gama de derivados con aplicaciones potenciales en productos farmacéuticos y agroquímicos .
Investigación farmacéutica
En la investigación farmacéutica, This compound sirve como bloque de construcción para la síntesis de fármacos. Es particularmente útil para crear compuestos con propiedades antiinflamatorias y analgésicas. Los investigadores pueden modificar su estructura para mejorar su interacción con los objetivos biológicos, mejorando la eficacia del fármaco y reduciendo los efectos secundarios .
Producción de tintes y pigmentos
Este compuesto también es fundamental en la producción de tintes y pigmentos. Su estructura molecular permite la creación de colorantes con propiedades específicas, como la solidez a la luz y la resistencia a los productos químicos. Estos tintes encuentran aplicaciones en textiles, tintas y recubrimientos .
Ciencia de materiales
En la ciencia de materiales, This compound puede utilizarse para modificar las propiedades superficiales de los materiales. Puede actuar como precursor de polímeros y resinas que requieren características específicas, como la estabilidad térmica o la conductividad eléctrica .
Síntesis agroquímica
La industria agrícola se beneficia de los compuestos derivados de This compound. Puede utilizarse para crear herbicidas, insecticidas y fungicidas. Los grupos cloro y metoxi son sitios reactivos que pueden transformarse para adaptar la actividad del compuesto contra diversas plagas y malas hierbas .
Química analítica
En la química analítica, los derivados de This compound pueden emplearse como reactivos o indicadores debido a su reactividad específica. Pueden formar parte de ensayos para detectar o cuantificar otras sustancias, incluidos los contaminantes ambientales y los biomarcadores .
Investigación bioquímica
This compound: puede utilizarse en la investigación bioquímica para estudiar las interacciones enzima-sustrato. Su estructura puede modificarse para sondear los sitios activos de las enzimas, lo que ayuda a comprender su mecanismo de acción y a diseñar inhibidores enzimáticos .
Nanotecnología
Por último, en el campo de la nanotecnología, This compound puede contribuir al desarrollo de nanomateriales. Sus propiedades químicas le permiten utilizarse en la síntesis de nanopartículas con aplicaciones potenciales en administración de fármacos, imagenología y sensores .
Safety and Hazards
2,6-Dichloro-4-methoxyaniline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body
Mode of Action
It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets through bond formation, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its use in proteomics research , it is plausible that it may influence protein-related pathways. More research is required to elucidate the exact pathways affected.
Result of Action
Given its use in proteomics research , it may have effects on protein structure and function
Propiedades
IUPAC Name |
2,6-dichloro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADYUWJRWZMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496799 | |
| Record name | 2,6-Dichloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6480-66-6 | |
| Record name | 2,6-Dichloro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dichloro-4-methoxyaniline in the synthesis of deuterium-labelled 4′-hydroxy diclofenac?
A: 2,6-Dichloro-4-methoxyaniline serves as a crucial building block in the synthesis of deuterium-labelled 4′-hydroxy diclofenac []. It undergoes an Ullmann coupling reaction with 2-(2-iodophenyl)-N,N-dimethylacetamide, ultimately leading to the formation of the target compound after subsequent demethylation and hydrolysis steps [].
Q2: How is 2,6-Dichloro-4-methoxyaniline synthesized in the context of this research?
A: The synthesis begins with phenol, which is first treated with sodium nitrite in sulfuric acid []. This is followed by continuous exposure to dry hydrogen chloride gas in methanol, resulting in the formation of 2,6-Dichloro-4-methoxyaniline [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















